molecular formula C8H9ClN4O B2466138 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one CAS No. 1795186-69-4

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one

Cat. No. B2466138
CAS RN: 1795186-69-4
M. Wt: 212.64
InChI Key: ZGGFDNNAEAOUFN-UHFFFAOYSA-N
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Description

5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a series of novel compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including 5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one derivatives. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrated the best cytotoxic effects . Additionally, they showed enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation.

Antitumor Activity

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated favorable pharmacokinetic properties for these compounds. Their antitumor activity was observed, suggesting their potential as cancer therapeutics .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells .

Bioisosteric Replacements

Researchers replaced the purine scaffold of the CDK inhibitor roscovitine with pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine rings. These modifications aimed to enhance binding affinity and selectivity for CDK2 .

Mechanism of Action

properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4-5-6(13(3)11-4)7(14)12(2)8(9)10-5/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGFDNNAEAOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=C(N(C2=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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